Adomeglivant is an allosteric antagonist of the glucagon receptor. It inhibits glucagon-induced increases in cAMP levels in HEK293 cells expressing the rat glucagon or GLP-1 receptors (IC50s = 1.8 and 1.2 µM, respectively) but has no effect on cAMP levels when used alone. Adomeglivant also inhibits increases in cAMP levels induced by GLP-1 or exendin-4 in HEK293 cells expressing the GLP-1 receptor (IC50s = 7 and 12 µM, respectively). It decreases glucose-stimulated insulin secretion when used at a concentration of 1 µM in combination with the GLP-1 receptor antagonist exendin (9-39) in isolated human islets but not glucose-stimulated glucagon secretion when used alone or in combination with exendin (9-39) in isolated mouse islets. Adomeglivant is a potent and selective glucagon receptor antagonist that is used in clinical trial for type 2 diabetes mellitus.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CC-115 is a potent dual inhibitor of mTOR and DNA-PK (IC50s = 22 and 15 nM, respectively). CC-115 reduces PC3 cancer cell growth in vitro (IC50 = 138 nM) and exhibits effective reduction of murine PC3 tumor xenografts (mEC50 = 1 mg/kg). In a Phase I clinical trial, formulations containing CC-115 reduced lymph node sizes in almost all patients with chronic lymphocytic leukemia (CLL) that also have ataxia telangiectasia mutated (ATM) kinase deletions. CC-115 is a inhibitor of mTOR/DNA-PK (IC50= 21/ 13 nM). IC50 value: 21 nM (for mTOR), 13 nM (for DNA-PK)Target: mTOR, DNA-PKin vitro: The IC50 values for CC-115 are >10 μM against a panel of CYP enzymes and >33 μM for the hERG ion channel. When screened in a single point assay at 10 μM against a Cerep receptor and enzyme panel only one target was inhibited >50% (PDE3, IC50 = 0.63 μM). in vivo: CC-115 shows good PK profiles across multiple species with 53%, 76%, and 100% oral bioavailability in mouse, rat, and dog, respectively. CC-115, with favorable physicochemical and pharmacokinetic properties, demonstrates mTOR pathway inhibition and tumor growth inhibition, as well as a good safety profile, suitable for clinical development.
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Alosetron is a Serotonin 5HT3-receptor antagonist that is used in treatment of irritable bowel syndrome.IC50 Value: N/ATarget: 5-HT ReceptorAlosetron has an antagonist action on the 5-HT3 receptors of the enteric nervous system of the gastrointestinal tract. While being a 5-HT3 antagonist like ondansetron, it is not classified or approved as an antiemetic. Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, alosetron/'s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products. From Wikipedia.
ABT 702 Dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, selective over other sites of adenosine interaction like A1, A2A and A3 receptors, adenosine transporter and adenosine deaminase. It displays oral activity in animal models of pain and inflammation.
ABT-724(cas 70006-24-5) acts as a dopamine agonist and is selective for the D4 subtype. It was developed as a possible drug for the treatment of erectile dysfunction. It continues to be used in scientific research into the function of the D4 receptor.
LY2835219 is an orally bioavailable dual inhibitor of cyclin-dependent kinase 4 (Cdk4) and Cdk6 (IC50s = 2 and 10 nM, respectively). Through this mechanism, it blocks phosphorylation of retinoblastoma protein, resulting in arrest of cell cycling in the G1 phase. LY2835219 has antitumor action against xenografts when used alone or in combination with other chemotherapeutic compounds. LY2835219 is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM, respectively. IC50 Value: 2 nM(CDK4); 10 nM(CDK6)Target: CDK4/6in vitro: LY2835219 is an orally available cyclin-dependent kinase (CDK) inhibitor that targets the CDK4 (cyclin D1) and CDK6 (cyclin D3) cell cycle pathway, with potential antineoplastic activity. LY2835219 specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of the serine/threonine kinases CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation. in vivo: LY2835219 saturates BBB efflux with an unbound plasma IC50 of about 95 nM. The percent of dose in brain for LY2835219-MsOH is 0.5–3.9%. In both a subcutaneous and intracranial human glioblastoma model (U87MG), LY2835219-MsOH suppressed tumor growth in a dose-dependent manner both as a single agent, and in combination with temozolomide.
NS-018 hydrochloride is a novel highly selective JAK2 inhibitor. NS-018 suppresses the growth of Ba/F3-JAK2V617F cells with an IC50 value of 470 nM, whereas NS-018 suppresses the growth of Ba/F3-JAK2WT cells stimulated with IL-3 with an IC50 value of 2000 nM.IC50 value: 470 nM (for Ba/F3-JAK2V617F cell)Target: JAK2in vitro: NS-018 suppresses the phosphorylation of STAT3 in colony-forming cells from MDS patients. Collectively, NS-018 could be a new therapeutic option for high-risk MDS. [1]in vivo: Specifically, in JAK2V617F transgenic mice, NS-018 inhibits erythroid colony growth with a mean IC50 value of 360 nM, whereas in WT control mice the corresponding IC50 value was >600 nM. These results show that NS-018 preferentially suppressed the growth of cells harboring JAK2V617F.[2]